Tricyclopentylphosphine oxide
Overview
Description
Tricyclopentylphosphine oxide is an organophosphorus compound with the molecular formula C15H27P. It is a colorless liquid that is sensitive to air and has a boiling point of approximately 332.7°C . This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Preparation Methods
Tricyclopentylphosphine oxide can be synthesized through several methods. One common approach involves the oxidation of tricyclopentylphosphine using oxidizing agents such as hydrogen peroxide or oxygen . The reaction typically occurs under mild conditions and yields the desired phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tricyclopentylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to tricyclopentylphosphine.
Substitution: It can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and phenylsilane for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tricyclopentylphosphine oxide has several scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Mechanism of Action
The mechanism by which tricyclopentylphosphine oxide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. It can form complexes with various metal ions, influencing the reactivity and selectivity of catalytic processes . The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Tricyclopentylphosphine oxide can be compared with other similar compounds such as:
Triphenylphosphine oxide: Another common phosphine oxide used in organic synthesis.
Trioctylphosphine oxide: Used as an extraction agent and in the stabilization of nanoparticles.
This compound is unique due to its specific structure and reactivity, making it suitable for certain applications where other phosphine oxides may not be as effective.
Properties
IUPAC Name |
dicyclopentylphosphorylcyclopentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORAJAXZBEDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(=O)(C2CCCC2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27OP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170046 | |
Record name | Phosphine oxide, tricyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17592-81-3 | |
Record name | Phosphine oxide, tricyclopentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclopentylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, tricyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclopentylphosphine oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F4UBH99A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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